molecular formula C22H35NO5 B14345029 Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester CAS No. 92270-01-4

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester

Cat. No.: B14345029
CAS No.: 92270-01-4
M. Wt: 393.5 g/mol
InChI Key: CVEHUCOKDXPFQQ-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:

Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea\text{Hexadecanoic acid} + \text{4-nitrophenol} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Hexadecanoic acid+4-nitrophenolDCC​Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, organic solvents.

Major Products

    Hydrolysis: Hexadecanoic acid and 4-nitrophenol.

    Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study lipase activity.

    Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.

    Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.

    Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.

    Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.

Uniqueness

Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.

Properties

CAS No.

92270-01-4

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

(4-nitrophenyl) 16-hydroxyhexadecanoate

InChI

InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2

InChI Key

CVEHUCOKDXPFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO

Origin of Product

United States

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